REACTION_SMILES
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[CH2:13]1[CH2:14][O:15]1.[CH2:8]([Li:9])[CH2:10][CH2:11][CH3:12].[CH3:1][c:2]1[n:3][o:4][c:5]([CH3:7])[cH:6]1.[O:16]1[CH2:17][CH2:18][CH2:19][CH2:20]1>>[CH3:1][c:2]1[n:3][o:4][c:5]([CH2:7][CH2:13][CH2:14][OH:15])[cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CO1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Li]CCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1cc(C)on1
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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Cc1cc(CCCO)on1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |